2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]
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Overview
Description
2,2’-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] is a complex organic compound known for its unique chemical structure and properties. It is a phenolic antioxidant commonly used in various industrial applications to enhance the stability and longevity of materials by preventing oxidative degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] typically involves the reaction of phenolic compounds with formaldehyde under controlled conditions. The process includes:
Reacting phenol derivatives: with formaldehyde in the presence of an acid or base catalyst.
Controlling temperature and pH: to ensure the formation of the desired bisphenol structure.
Purification: through crystallization or distillation to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form quinones.
Reduction: Can be reduced to form hydroquinones.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Catalysts like aluminum chloride (AlCl₃) facilitate substitution reactions.
Major Products
Oxidation: Forms quinones and other oxidized derivatives.
Reduction: Produces hydroquinones.
Substitution: Results in various substituted phenolic compounds.
Scientific Research Applications
2,2’-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymers and plastics to prevent oxidative degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant additive.
Industry: Widely used in the rubber and plastic industries to enhance the durability and lifespan of products
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species (ROS), thereby preventing oxidative damage to materials and biological systems. The molecular targets include various oxidative intermediates, and the pathways involved are related to the stabilization of free radicals and the prevention of chain reactions that lead to degradation .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-]
- Bis(2-hydroxy-5-methyl-3-tert-butylphenyl)methane
Uniqueness
2,2’-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] stands out due to its specific structural configuration, which provides enhanced stability and antioxidant properties compared to similar compounds. Its unique combination of phenolic groups and cyclohexyl rings contributes to its effectiveness in various applications .
Properties
CAS No. |
89573-82-0 |
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Molecular Formula |
C41H48O2 |
Molecular Weight |
572.8 g/mol |
IUPAC Name |
2-[[2-hydroxy-5-methyl-3-(2-methylcyclohexyl)phenyl]-diphenylmethyl]-4-methyl-6-(2-methylcyclohexyl)phenol |
InChI |
InChI=1S/C41H48O2/c1-27-23-35(33-21-13-11-15-29(33)3)39(42)37(25-27)41(31-17-7-5-8-18-31,32-19-9-6-10-20-32)38-26-28(2)24-36(40(38)43)34-22-14-12-16-30(34)4/h5-10,17-20,23-26,29-30,33-34,42-43H,11-16,21-22H2,1-4H3 |
InChI Key |
BZQSYMAEYLLGBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2=C(C(=CC(=C2)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC(=CC(=C5O)C6CCCCC6C)C)O |
Origin of Product |
United States |
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